Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminocyclohexyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminocyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride, chloroform, and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
Benzyl carbamate: Another carbamate compound with different reactivity and applications.
Methyl carbamate: A smaller carbamate molecule used in various chemical reactions.
Uniqueness
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the aminocyclohexyl moiety. This combination allows for selective reactions and the formation of stable derivatives, making it valuable in both research and industrial applications.
Properties
CAS No. |
1903425-56-8 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-aminocyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
InChI Key |
CZEJXQXLKFWTPQ-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCC[C@H]1N |
SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N |
solubility |
not available |
Origin of Product |
United States |
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